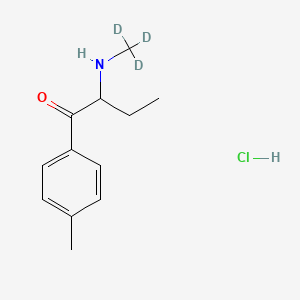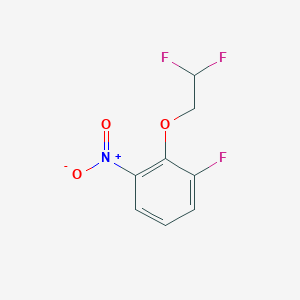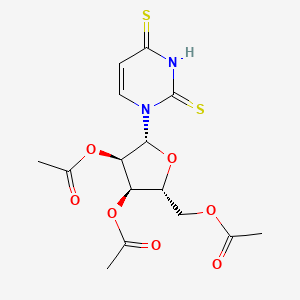
(3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a benzyloxy group and a hydroxyl group attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and dihydrofuran.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Dihydrofuran Ring: The protected benzyl alcohol is then subjected to a cyclization reaction to form the dihydrofuran ring. This step may involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under anhydrous conditions.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines.
Major Products
Oxidation: Formation of (3R,4R)-4-(Benzyloxy)-3-oxodihydrofuran-2(3H)-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted dihydrofuran derivatives.
Applications De Recherche Scientifique
(3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-4-(Methoxy)-3-hydroxydihydrofuran-2(3H)-one
- (3R,4R)-4-(Ethoxy)-3-hydroxydihydrofuran-2(3H)-one
- (3R,4R)-4-(Phenoxy)-3-hydroxydihydrofuran-2(3H)-one
Uniqueness
(3R,4R)-4-(Benzyloxy)-3-hydroxydihydrofuran-2(3H)-one is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This compound may exhibit different biological activity and chemical behavior compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(3R,4R)-3-hydroxy-4-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C11H12O4/c12-10-9(7-15-11(10)13)14-6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
DNMFIZWMLDWMDH-NXEZZACHSA-N |
SMILES isomérique |
C1[C@H]([C@H](C(=O)O1)O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(C(C(=O)O1)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


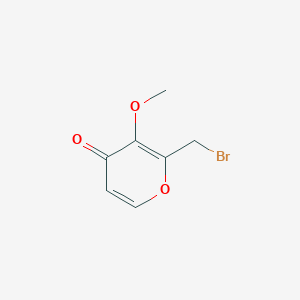
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
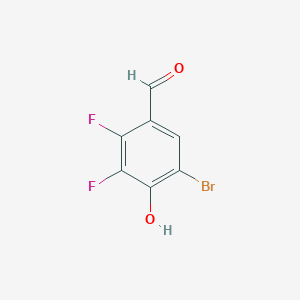
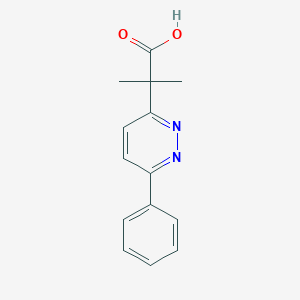
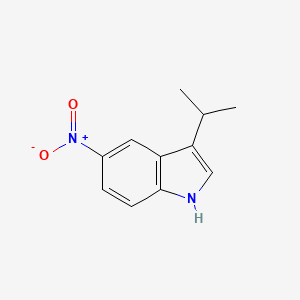
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
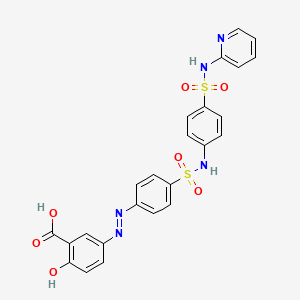
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

